Manganese, tricarbonyl-pi-cyclopentadienyl-
Overview
Description
Synthesis Analysis
The synthesis of manganese tricarbonyl complexes often involves the reaction of cyclopentadienyl derivatives with manganese carbonyl precursors under various conditions. A novel method for preparing tricarbonyl(η5-pentadienyl)manganese has been developed through the reaction of 5-bromo-1,3-pentadiene with bromopentacarbonyl manganese under phase transfer catalysis conditions, showcasing the versatility of synthetic approaches in organometallic chemistry (McDaniel & Abu-Baker, 1993).
Molecular Structure Analysis
The molecular structure of manganese, tricarbonyl-π-cyclopentadienyl, has been extensively studied. For instance, gas-phase electron diffraction at 70°C has revealed two models fitting the experimental data, suggesting a free rotation of the Mn(CO)3 moiety about the Mn-X axis (X being the center of the cyclopentadienyl ring) or a staggered arrangement of the carbonyl groups relative to the cyclopentadienyl ring (Almond et al., 1994).
Scientific Research Applications
Nanotechnology Applications
Tricarbonyl(cyclopentadienyl)manganese molecules demonstrate a capacity to form stable bonds with the walls of double-walled carbon nanotubes. This interaction varies depending on concentration and temperature. The stability of these intercalates suggests potential applications in nanotechnology, given the unique optical, electrical, and magnetic properties of cyclopentadienyl complexes (Mykhailenko et al., 2016).
Molecular Structure and Intermolecular Interactions
The molecular structure of tricarbonyl(formylcyclopentadienyl)manganese(I) reveals interesting interactions, such as short π(CO)···π(CO) and π(CO)···π interactions, forming stacks in the crystal structure. These properties could be leveraged in materials science and molecular engineering (Romanov et al., 2012).
Photoreactivity and Photochromic Materials
Certain bifunctional side-chain cyclopentadienylmanganese tricarbonyl complexes exhibit photoreactivity, leading to the formation of chelates upon UV irradiation. This property indicates potential use in the development of photochromic materials, where irradiation can induce changes in molecular structure (To et al., 2008).
Electrochemical Applications
Cymantrenyl derivatives of proteins, such as bovine serum albumin, show promise in electrochemical applications. The electrochemical detection of cymantrene labels bound to proteins could be used for sensitive immunoassay analysis, with applications in biotechnology and diagnostics (Hromadová et al., 2003).
Solid-State Chemistry
The reaction of methylcyclopentadienyl manganese tricarbonyl on silicon oxide surfaces is relevant for thin film atomic layer depositions in materials science. Understanding this chemistry is crucial for developing new materials and coatings (Bouman et al., 2014).
Safety And Hazards
properties
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;manganese | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3CO.Mn/c1-2-4-5-3-1;3*1-2;/h1-5H;;;;/q-1;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENDTHIEZAWVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.[Mn] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5MnO3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese, tricarbonyl-pi-cyclopentadienyl- | |
CAS RN |
12079-65-1 | |
Record name | Manganese, tricarbonyl(.eta.5-2,4-cyclopentadien-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.